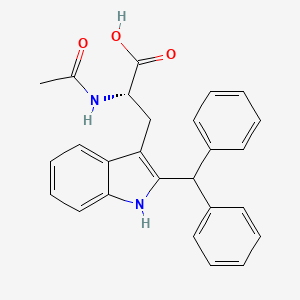

N-Acetyl-2-(diphenylmethyl)tryptophan

Description

Properties

CAS No. |

53924-42-8 |

|---|---|

Molecular Formula |

C26H24N2O3 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(2-benzhydryl-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C26H24N2O3/c1-17(29)27-23(26(30)31)16-21-20-14-8-9-15-22(20)28-25(21)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23-24,28H,16H2,1H3,(H,27,29)(H,30,31)/t23-/m0/s1 |

InChI Key |

IGNNDGRYXMRYNE-QHCPKHFHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Tryptophan Followed by Acetylation

A foundational approach involves introducing the diphenylmethyl group to the indole ring of tryptophan prior to acetylation. This method typically employs electrophilic substitution or Friedel-Crafts alkylation.

Procedure :

- Diphenylmethyl Introduction :

- Acetylation :

Yield : 70–80% for the acetylation step when using optimized pH and temperature controls.

Cascade Hydrogenation-Hydrolysis-Acylation

A patent by CN1256325C describes a one-pot cascade reaction starting from indole methylene hydantoin, integrating hydrogenation, hydrolysis, and acetylation.

Key Steps :

- Hydrogenation :

- Hydrolysis :

- Acetylation :

Propylphosphonic Anhydride (T3P)-Mediated Acylation

A sustainable protocol reported in PMC11500036 utilizes T3P as a coupling agent for N-acylation under mild conditions.

Procedure :

- Reaction Setup :

- Workup :

Advantages :

- Eliminates the need for high temperatures or inert atmospheres.

- Reduces solvent waste (60 µL ethyl acetate per 0.1 mmol substrate).

Yield : 65–75% with minimal byproducts.

Comparative Analysis of Methods

Mechanistic Insights and Optimization Strategies

Role of pH in Acetylation

Maintaining pH ≥ 11 during acetylation prevents racemization of tryptophan derivatives by stabilizing the enolate intermediate. Deviations below pH 11 result in reduced yields (40–50%) due to competing side reactions.

Solvent Effects in Diphenylmethylation

Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution by solubilizing both tryptophan and diphenylmethylating agents. Non-polar solvents (e.g., toluene) favor Friedel-Crafts alkylation but require longer reaction times.

Catalyst Efficiency in Hydrogenation

Raney-Ni exhibits superior activity over Pd/C in the cascade method, achieving complete hydrogenation of indole methylene hydantoin within 4 hours. However, catalyst recycling remains a challenge due to sulfur poisoning.

Stability and Purification Considerations

This compound is susceptible to oxidative degradation at the indole ring. Stabilizers like N-acetylcysteine (NAC) are recommended during storage. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) yields >98% purity, as confirmed by HPLC.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group on the tryptophan backbone undergoes hydrolysis under specific conditions:

In contrast, the diphenylmethyl substitution does not participate in hydrolysis, as aryl–alkyl bonds are highly stable under these conditions.

Electrophilic Substitution on the Indole Ring

The indole ring’s reactivity is modulated by the electron-donating diphenylmethyl group and electron-withdrawing acetyl group:

The diphenylmethyl group at C-2 sterically blocks electrophilic attack at adjacent positions (C-1 and C-3), directing nitration/nitrosation to C-6 or C-7 .

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for pharmacological applications:

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | >24 hours | Minimal decomposition of acetyl or diphenylmethyl groups. |

| Oxidative (H₂O₂/NO₂⁻) | <1 hour | Rapid cleavage of indole ring . |

The acetyl group enhances stability compared to free tryptophan, while the diphenylmethyl group provides steric protection against enzymatic degradation.

Reactivity with Nucleophiles

The electrophilic carbonyl carbon in the acetyl group participates in nucleophilic substitutions:

| Nucleophile | Reaction Outcome | Conditions |

|---|---|---|

| Hydroxylamine (NH₂OH) | Formation of hydroxamic acid | pH 8.0–9.0, room temperature. |

| Thiols (e.g., glutathione) | Thioester formation | Observed in redox-active environments. |

These reactions are pH-dependent and reversible under physiological conditions.

Synthetic Modifications

Key steps in the synthesis of N-acetyl-2-(diphenylmethyl)tryptophan include:

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Acylation | Acetic anhydride, alkaline pH | 80–85% yield . |

| Diphenylmethyl introduction | Friedel-Crafts alkylation | Requires Lewis acid catalysts. |

Scientific Research Applications

N-Acetyl-2-(diphenylmethyl)tryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.

Medicine: Research has shown its potential in neuroprotection, particularly in conditions like Alzheimer’s disease.

Industry: The compound is used in the formulation of pharmaceuticals and as a stabilizer in protein solutions.

Mechanism of Action

The mechanism of action of N-Acetyl-2-(diphenylmethyl)tryptophan involves its interaction with various molecular targets and pathways:

Neuroprotection: The compound modulates oxidative stress and enhances antioxidant enzyme activity, protecting neurons from damage.

Radioprotection: It neutralizes radiation-induced oxidative stress and protects DNA from damage.

Anti-inflammatory: The compound downregulates pro-inflammatory cytokines and reduces neuroinflammation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Diphenylmethyl Moieties

The diphenylmethyl group is a critical functional group in several bioactive compounds. Key examples include:

Marine-Derived Anthranilamides (Compounds 7a, 7b, 8a, 8b)

- Structure : These compounds feature a diphenylmethyl group linked to anthranilamide cores.

- Activity: The presence of diphenylmethyl correlates with moderate to strong binding affinity (e.g., IC₅₀ values in the nanomolar range) in receptor assays. For instance, diguandino derivatives (8a, 8b) exhibit binding comparable to leading anthranilamides .

- However, its tryptophan backbone may confer distinct solubility or metabolic stability compared to anthranilamides.

AL-3264 (Anti-Allergic Agent)

- Structure : An acrylamide derivative with a piperazinyl group and 6-methyl-3-pyridyl substituent .

- Activity: Inhibits antigen-induced bronchoconstriction in asthma models by competing with endogenous acetylcholine derivatives.

- Comparison : Unlike AL-3264, N-Acetyl-2-(diphenylmethyl)tryptophan lacks a piperazinyl group but retains aromatic bulk. This structural divergence implies differing mechanisms—AL-3264 targets histamine/leukotriene pathways, while the diphenylmethyl group in the tryptophan derivative may modulate lipid-mediated signaling .

Acetylated Tryptophan Derivatives

N-Acetyltryptophan

- Structure : Simple N-acetylated tryptophan without additional substituents.

- Activity : Used as a pharmaceutical reference standard, indicating roles in stabilizing protein formulations rather than direct bioactivity .

- Comparison : The addition of the diphenylmethyl group in this compound likely enhances its lipophilicity and target affinity, shifting its application from excipient to active therapeutic candidate.

Substituted Tryptophan Derivatives with Heterocyclic Groups

N-({5-[(4-Methylphenyl)ethynyl]-2-thienyl}sulfonyl)-D-tryptophan

Role of the Diphenylmethyl Group

Comparative Activity Table

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing enantiomerically pure N-Acetyl-2-(diphenylmethyl)tryptophan, and how can chiral resolution challenges be addressed?

- Methodological Answer: Enantiomeric purity is critical for pharmacological studies. A resolution strategy involving reciprocal crystallization with resolving agents like (−)-α-phenylethylamine has been demonstrated for structurally related acetylated tryptophan derivatives. For example, iterative resolutions of acetyl-DL-tryptophan with α-phenylethylamine can yield >99% enantiomeric excess via controlled crystallization conditions . For the diphenylmethyl-substituted variant, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is recommended for purity validation, coupled with circular dichroism spectroscopy to confirm absolute configuration.

Q. How can researchers distinguish between this compound and its positional isomers or synthetic impurities during analytical characterization?

- Methodological Answer: Use tandem LC-MS with collision-induced dissociation (CID) to differentiate structural isomers. For example, diphenylmethyl substitution at the 2-position vs. 3-position of the indole ring generates distinct fragmentation patterns. High-resolution mass spectrometry (HRMS) with a Q-TOF analyzer can resolve mass differences as low as 0.001 Da, critical for identifying trace impurities like 1-(diphenylmethyl)piperazine derivatives, which are common byproducts in alkylation reactions .

Advanced Research Questions

Q. What computational and experimental strategies are recommended for optimizing the enzymatic synthesis of this compound derivatives?

- Methodological Answer: Semi-rational enzyme engineering, as demonstrated for tryptophan 2-monooxygenase (TMO), can enhance catalytic efficiency. Molecular dynamics (MD) simulations at 50°C for 100 ns can identify thermostability-enhancing mutations (e.g., Pro → Trp substitutions in loop regions). Coupled with saturation mutagenesis at predicted flexible residues, this approach increased TMO’s half-life by 92.4-fold in one study . For acetylation steps, Thermus thermophilus acetyltransferases with broad substrate tolerance are preferable, and activity can be screened using fluorogenic acyl-CoA analogs.

Q. How should researchers address contradictory data in pharmacological studies involving this compound, particularly in receptor binding assays?

- Methodological Answer: Discrepancies in 5-HT2A receptor affinity (e.g., Ki values ranging from 21–2584 nM for diphenylmethyl-piperazine analogs) often arise from assay conditions. Standardize protocols using:

- Radioligands with >95% purity (e.g., [³H]-ketanserin for 5-HT2A).

- Buffer systems with 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1% BSA to minimize nonspecific binding.

- Correction for endogenous tryptophan interference via pre-incubation with 100 μM pargyline . Validate findings using orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR).

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

- Methodological Answer: Stabilize against autoxidation by:

- Storing lyophilized samples under argon at −80°C with desiccants (e.g., silica gel).

- Adding 0.1% (w/v) EDTA to aqueous formulations to chelate metal ions.

- Using superoxide dismutase (SOD) at 100 U/mL in buffered solutions to scavenge O₂·⁻ radicals, which accelerate degradation via indole ring oxidation . Monitor degradation products using UPLC-PDA at 254 nm, with a C18 column (2.6 μm particle size) for optimal resolution.

Methodological Best Practices

Q. How can researchers validate the biological activity of this compound in behavioral studies while controlling for tryptophan’s endogenous effects?

- Methodological Answer: To isolate the compound’s effects from endogenous tryptophan:

- Use tryptophan-free diets in animal models 24 hours pre-administration.

- Pair with a control group receiving equimolar N-acetylalanine to match acetylation effects.

- Measure plasma tryptophan via LC-MS/MS to confirm baseline depletion . For human studies, double-blind crossover designs with a 14-day washout period minimize placebo confounding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.